molecular formula C8H7NO4 B1303288 2-hydroxy-1-(3-nitrophenyl)ethanone CAS No. 72802-41-6

2-hydroxy-1-(3-nitrophenyl)ethanone

Cat. No.: B1303288
CAS No.: 72802-41-6
M. Wt: 181.15 g/mol
InChI Key: DQOFDYBDBHDTPG-UHFFFAOYSA-N
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Description

2-hydroxy-1-(3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is a derivative of acetophenone, where the phenyl ring is substituted with a nitro group at the meta position and a hydroxyl group at the alpha position. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone typically involves the nitration of acetophenone followed by hydroxylation. One common method is the nitration of acetophenone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting 3-nitroacetophenone is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a peracid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The nitration and hydroxylation steps are optimized for high yield and purity, often using catalysts and controlled reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Thionyl chloride for conversion to a chloro derivative, followed by nucleophilic substitution with various nucleophiles.

Major Products:

    Oxidation: 3-Nitrobenzoylformic acid or 3-nitrobenzaldehyde.

    Reduction: 2-Hydroxy-1-(3-aminophenyl)-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
2-Hydroxy-1-(3-nitrophenyl)ethanone serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of pranlukast, an anti-allergic and anti-asthma drug. The compound's ability to undergo nitration and subsequent reactions makes it valuable for creating effective therapeutic agents .

Biochemical Research
The compound is employed in studies focusing on enzyme inhibition and receptor binding. Its role in elucidating biological pathways aids researchers in developing targeted therapies for various diseases. The compound's interactions with biological systems are essential for understanding its therapeutic potential .

Agricultural Chemistry

Pesticide Development
Research indicates that this compound has potential applications in agrochemicals. It contributes to the formulation of pesticides that are more effective yet environmentally friendly. This application is crucial for developing safer agricultural practices and reducing the ecological impact of chemical farming .

Analytical Chemistry

Detection and Quantification
The compound is widely used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. These methods are vital for detecting and quantifying substances within complex mixtures, making this compound an important tool in quality control and research laboratories .

Material Science

Development of Novel Materials
In material science, this compound is explored for its potential in creating new materials, including polymers and coatings. These materials can exhibit enhanced properties such as durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study 1: Synthesis of Pranlukast

A study demonstrated the synthesis of pranlukast using this compound as an intermediate. The process involved several chemical transformations that highlighted the compound's versatility in pharmaceutical applications .

Case Study 2: Environmental Impact of Pesticides

Research into the use of this compound in pesticide formulations showed a significant reduction in toxicity compared to traditional pesticides. This study emphasized the compound's role in promoting sustainable agricultural practices while maintaining effectiveness against pests .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsIntermediate for pranlukast synthesisTargeted therapies for allergies and asthma
Biochemical ResearchEnzyme inhibition studiesUnderstanding biological pathways
Agricultural ChemistryDevelopment of eco-friendly pesticidesReduced ecological impact
Analytical ChemistryHPLC and mass spectrometry applicationsAccurate detection and quantification
Material ScienceCreation of durable polymers and coatingsEnhanced material properties

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(3-nitrophenyl)ethanone and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

    2-Hydroxy-1-(4-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the para position.

    2-Hydroxy-1-(2-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the ortho position.

    3-Nitroacetophenone: Lacks the hydroxyl group at the alpha position.

Uniqueness: 2-hydroxy-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and biological activity. The meta position of the nitro group relative to the hydroxyl group allows for distinct chemical behavior compared to its ortho and para analogs.

Biological Activity

2-Hydroxy-1-(3-nitrophenyl)ethanone, also known as 3-nitroacetophenone, is an organic compound with the molecular formula C₈H₇N₁O₄ and a molecular weight of 181.15 g/mol. This compound features a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a phenyl ring, contributing to its chemical reactivity and biological activity. It typically appears as a yellow crystalline solid with a melting point ranging from 98.5 to 99.5 °C .

The presence of the nitro group in this compound allows for electrophilic substitution reactions, making it versatile in synthetic organic chemistry. It is utilized in the synthesis of various derivatives, including indole derivatives and Schiff base compounds, which have significant biological implications .

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, positioning it as a potential candidate for anti-inflammatory drug development .
  • Antimicrobial Activity : Preliminary investigations have shown that synthesized derivatives of this compound possess antimicrobial properties against various bacterial strains, indicating its potential use in combating infections .
  • Cytotoxic Effects : The compound has been linked to cytotoxic properties through its derivatives, particularly those synthesized from Isatis indigotica, which have shown significant cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Synthesis and Antimicrobial Activity : A study synthesized novel bis-heteroarylaminomethylnaphthoquinone derivatives from this compound and evaluated their antimicrobial activities against gram-positive and gram-negative bacteria. Results indicated varying degrees of effectiveness, suggesting potential applications in antimicrobial therapy .
  • Cytotoxicity Evaluation : Research focusing on the synthesis of C-glycosides from Isatis indigotica demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, warranting further investigation into their therapeutic applications .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activity:

Compound NameCAS NumberSimilarity IndexNotable Activity
4-Hydroxy-3-nitroacetophenone 6322-56-10.97Antimicrobial
1-(2-Hydroxy-5-nitrophenyl)ethanone 1450-76-60.86Anti-inflammatory
1-(3-Hydroxy-2-nitrophenyl)ethanone 53967-72-90.80Cytotoxic
2-Hydroxy-3-nitroacetophenone 28177-69-70.80Antimicrobial

Properties

IUPAC Name

2-hydroxy-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOFDYBDBHDTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377172
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72802-41-6
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of m-nitrophenacyl bromide with sodium acetate in ethanol gave m-nitrophenacyl alcohol. This was treated with dicyandiimide and HCl in aqueous methanol to give 2-guanidino4-(3-nitrophenyl)oxazole hydrochloride, m.p. 250°-251° C. The nitro residue was reduced with iron powder in acetic acid containing 10% v/v water to give 2-guanidino-4-(3-aminophenyl)oxazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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